molecular formula C25H25NO5 B11121905 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121905
M. Wt: 419.5 g/mol
InChI Key: HIAMNMBUZPVMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-METHOXYPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various substituents such as methoxyphenyl, dimethyl, and oxolan-2-yl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-METHOXYPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds, can be employed . This method is operationally simple and uses readily available starting materials.

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(3-METHOXYPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity. For example, the methoxy group can undergo demethylation, while the pyrrole ring can participate in electrophilic substitution reactions .

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to interact with various biological targets also makes it a valuable tool in biochemical research.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms of action.

Comparison with Similar Compounds

1-(3-METHOXYPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as indole derivatives and pyrrole analogs . These compounds share some structural similarities but differ in their specific substituents and functional groups.

For example, indole derivatives are known for their broad-spectrum biological activities, including antiviral and anticancer properties . Pyrrole analogs, on the other hand, are versatile compounds with applications in medicinal chemistry and material science . The unique combination of functional groups in 1-(3-METHOXYPHENYL)-6,7-DIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE sets it apart from these similar compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25NO5/c1-14-10-19-20(11-15(14)2)31-24-21(23(19)27)22(16-6-4-7-17(12-16)29-3)26(25(24)28)13-18-8-5-9-30-18/h4,6-7,10-12,18,22H,5,8-9,13H2,1-3H3

InChI Key

HIAMNMBUZPVMMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.